Product packaging for 6-(1-Methylpiperidin-4-yl)pyridin-3-amine(Cat. No.:)

6-(1-Methylpiperidin-4-yl)pyridin-3-amine

Cat. No.: B13912713
M. Wt: 191.27 g/mol
InChI Key: UOKXOYGZBYNFOK-UHFFFAOYSA-N
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Description

6-(1-Methylpiperidin-4-yl)pyridin-3-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features an amine-substituted pyridine ring linked to a 1-methylpiperidin-4-yl group, a structural motif common in compounds with various biological activities. Researchers are exploring its potential as a key synthetic intermediate or scaffold for developing novel bioactive molecules. Compounds with similar structural features, such as the Pim kinase inhibitor SGI-1776, have demonstrated significant biological effects in research models, including marked anti-adipogenic activity by downregulating key adipogenic transcription factors like C/EBP-α and PPAR-γ . This suggests potential research applications for this chemical scaffold in studying cell differentiation and metabolic processes. As a supplier, we provide this compound in high purity to ensure reliable and reproducible results in your research experiments. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B13912713 6-(1-Methylpiperidin-4-yl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7,12H2,1H3

InChI Key

UOKXOYGZBYNFOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most apparent disconnection is at the C-N bond linking the pyridine (B92270) and piperidine (B6355638) rings. This leads to a key intermediate, a 6-halopyridin-3-amine, and 1-methylpiperidine (B42303). A further disconnection of the pyridine ring itself can lead to simpler acyclic precursors. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis

This analysis identifies key building blocks such as a suitably functionalized pyridine ring and 1-methylpiperidin-4-one as viable starting materials.

Classical and Contemporary Approaches to Core Structure Assembly

The assembly of the this compound core can be achieved through various established and modern synthetic methods.

Precursor Synthesis and Intermediate Isolation

The synthesis of the requisite precursors is a critical first step.

Synthesis of 6-halopyridin-3-amine: A common route to this intermediate involves the nitration of a 2-halopyridine followed by reduction of the nitro group. For instance, 2-chloropyridine (B119429) can be nitrated to afford 2-chloro-5-nitropyridine, which is then reduced to 6-chloropyridin-3-amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Synthesis of 1-Methylpiperidin-4-amine: This precursor can be synthesized from 1-methylpiperidin-4-one via reductive amination. The ketone is treated with ammonia (B1221849) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation over a nickel catalyst.

Strategic Functional Group Interconversions

Functional group interconversions are essential for introducing the desired amino group and for facilitating the coupling of the two heterocyclic rings. A key transformation is the reduction of a nitro group to an amine on the pyridine ring. Another important strategy involves the conversion of a carbonyl group on the piperidine ring to an amine.

Novel Synthetic Routes and Reaction Development

Recent advances in organic synthesis, particularly in the realm of cross-coupling reactions, offer more efficient and versatile routes to compounds like this compound.

Exploration of Organometallic Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the C-N bond between the pyridine and piperidine moieties. In this approach, a 6-halopyridin-3-amine can be coupled directly with 1-methylpiperidine using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Alternatively, a Suzuki coupling could be employed. This would involve the synthesis of a pyridine boronic acid or boronic ester derivative and its coupling with a suitable piperidine derivative.

Table 1: Comparison of Potential Coupling Reactions

Coupling ReactionPyridine SubstratePiperidine SubstrateCatalyst/ReagentAdvantages
Buchwald-Hartwig Amination 6-Halopyridin-3-amine1-MethylpiperidinePd catalyst, phosphine ligand, baseDirect C-N bond formation, good functional group tolerance.
Suzuki Coupling 6-Bromo-3-aminopyridine1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidinePd catalyst, baseMild reaction conditions, commercially available reagents.

Asymmetric Synthesis Considerations

While this compound itself is not chiral, the development of asymmetric syntheses for its derivatives is an area of interest, particularly for applications in medicinal chemistry. If chiral centers were to be introduced, for example, on the piperidine ring, asymmetric methods would be crucial.

For instance, the synthesis of chiral piperidine derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation of pyridine precursors, or enzymatic resolutions. mdpi.com The development of asymmetric routes to substituted piperidines is a significant area of research. nih.gov

Optimization of Synthetic Yields and Purity for Research Applications

The efficient synthesis of this compound is crucial for its application in research and drug discovery. A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (such as 6-chloro- or 6-bromopyridin-3-amine) and 1-methylpiperidine. The optimization of this reaction is key to achieving high yields and purity.

Key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent. Different combinations of these reagents can significantly impact the reaction's efficiency. For instance, ligands such as Xantphos and BINAP are often employed in Buchwald-Hartwig reactions to enhance catalytic activity and promote the desired C-N bond formation. The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is also critical for the catalytic cycle.

ParameterCondition 1Condition 2Condition 3
Palladium Precursor Pd2(dba)3Pd(OAc)2Pd(OAc)2
Ligand XantphosBINAPRuPhos
Base NaOtBuCs2CO3KHMDS
Solvent TolueneDioxaneToluene
Temperature (°C) 100110100
Typical Yield HighModerate to HighHigh
This table presents plausible conditions for the Buchwald-Hartwig amination based on general knowledge of the reaction, as specific data for this compound was not available in the search results.

Purification of the final product is essential to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a widely used technique for this purpose. Due to the basic nature of the amine functional groups in this compound, the use of a basic modifier, such as triethylamine (B128534) or ammonia, in the eluent can prevent peak tailing and improve separation on silica (B1680970) gel. Alternatively, reversed-phase chromatography with an appropriate mobile phase can be employed.

Recrystallization is another effective method for purifying the final compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor. Common solvents for the recrystallization of amine-containing compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

Derivatization Strategies for Analog Development

Derivatization of this compound is a key strategy for exploring the structure-activity relationship (SAR) of its analogs in drug discovery programs. The molecule offers three main sites for modification: the pyridine nitrogen, the piperidine ring system, and the primary amine group.

The nitrogen atom of the pyridine ring can be targeted for derivatization to modulate the electronic properties and steric bulk of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electron density of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can serve as a handle for further functionalization.

ReagentSolventTemperature (°C)
m-CPBADichloromethane (DCM)0 to rt
H2O2 / Acetic AcidAcetic Acidrt to 60
This table presents plausible conditions for the N-oxidation of a pyridine ring based on general chemical principles.

Alkylation/Quaternization: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This modification introduces a positive charge and can significantly alter the compound's solubility and biological activity.

The piperidine ring offers opportunities for introducing additional substituents to explore new chemical space and improve pharmacokinetic properties.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a modern approach to introduce substituents. Methods such as photoredox catalysis can be employed for the arylation or alkylation of positions on the piperidine ring.

Synthesis of Analogs with Substituted Piperidines: An alternative strategy involves the synthesis of analogs starting from pre-functionalized piperidine derivatives. For example, using a substituted 1-methylpiperidine in the initial Buchwald-Hartwig coupling reaction would lead to analogs with modifications on the piperidine ring.

The primary amino group at the 3-position of the pyridine ring is a versatile handle for a wide range of chemical transformations.

Acylation: The primary amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method to introduce a variety of substituents and modulate the compound's properties.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, yields sulfonamides. Sulfonamides are important functional groups in many therapeutic agents.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. wikipedia.org This reaction is a powerful tool for introducing a wide range of alkyl substituents to the amino group.

Ugi Reaction: As a primary amine, this compound can participate in the Ugi multi-component reaction. This one-pot reaction involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate complex peptide-like structures, offering a rapid way to build molecular diversity.

Reaction TypeReagent 1Reagent 2Product Functional Group
Acylation Acetic Anhydride (B1165640)PyridineAmide
Sulfonylation p-Toluenesulfonyl ChlorideTriethylamineSulfonamide
Reductive Amination BenzaldehydeSodium TriacetoxyborohydrideSecondary Amine
Ugi Reaction Isopropyl Isocyanide, Acetic Acid, Benzaldehyde-α-acylamino amide
This table illustrates potential derivatization reactions of the primary amine group based on general organic chemistry principles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of a molecule. These calculations help in understanding the distribution of electrons and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability.

A study on various aminopyridines calculated the HOMO-LUMO energy gaps using the DFT method. ijret.org These values, presented in the table below, indicate that aminopyridines are generally reactive molecules with low kinetic stability. ijret.org

Aminopyridine DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Aminopyridine-5.78-0.954.83
3-Aminopyridine (B143674)-5.69-0.924.77
4-Aminopyridine (B3432731)-5.61-0.814.80

Based on these findings, it can be inferred that the HOMO of 6-(1-methylpiperidin-4-yl)pyridin-3-amine would be concentrated on the 3-amino group and the pyridine (B92270) nitrogen, making these the most nucleophilic centers. The LUMO would likely be distributed across the pyridine ring.

Electrostatic Potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The ESP map displays regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue).

For this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the exocyclic amino group, consistent with their basic and nucleophilic character. researchgate.net These areas are prone to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them likely sites for interaction with nucleophiles or hydrogen bond acceptors. The methyl group on the piperidine (B6355638) nitrogen would have a slightly positive potential, while the rest of the aliphatic piperidine ring would be relatively neutral (often depicted in green). researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Due to the presence of multiple rotatable bonds, particularly the bond connecting the piperidine and pyridine rings and the puckering of the piperidine ring itself, this compound can adopt a multitude of conformations. The piperidine ring typically exists in a chair conformation to minimize steric strain. However, twist-boat conformations can also be populated, especially when the piperidine nitrogen is acylated or bonded to an aromatic ring, which introduces pseudoallylic strain. acs.org

In the case of this compound, the N-methyl group on the piperidine is expected to favor an equatorial position to minimize 1,3-diaxial interactions. The connection to the pyridine ring at the C4 position of the piperidine can be either axial or equatorial, leading to two primary chair conformers. The relative energies of these conformers would depend on the steric and electronic interactions between the two ring systems.

The solvent environment can significantly influence the conformational preferences of a molecule. In a non-polar solvent, intramolecular interactions will dominate, and the molecule will tend to adopt a conformation that minimizes its internal energy. In a polar, protic solvent like water, intermolecular hydrogen bonding between the solvent and the solute's polar groups (the amino group and the pyridine nitrogen) will play a crucial role.

For this compound, a polar solvent would likely stabilize conformations where the polar groups are more exposed and accessible for solvation. This could potentially alter the energy balance between the axial and equatorial conformers of the piperidine ring. Computational methods such as molecular mechanics calculations with implicit or explicit solvent models can be employed to predict these solvent-dependent conformational preferences. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Research Context)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of in vitro research, molecular docking studies could be performed to predict the binding mode of this compound to a specific protein target. The aminopyridine scaffold is a common feature in many biologically active compounds, and docking studies of similar molecules have shown that the amino group and the pyridine nitrogen often form key hydrogen bonding interactions with amino acid residues in the protein's active site. researchgate.netnih.gov

The following table presents hypothetical docking scores and key interactions for this compound with a generic kinase active site, illustrating the type of data generated from such a study.

ConformerDocking Score (kcal/mol)Key Predicted Interactions
Equatorial-8.5H-bond (NH2 to hinge residue), H-bond (Pyridine-N to hinge residue), Hydrophobic interactions (piperidine ring)
Axial-7.2H-bond (NH2 to hinge residue), Hydrophobic interactions (piperidine ring)

These computational predictions provide a rational basis for the design of new analogs with improved binding affinity and selectivity and guide further experimental validation.

Identification of Putative Molecular Binding Sites

The identification of molecular binding sites is a critical first step in understanding the potential biological activity of a compound. This process is typically achieved through molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor.

In a typical study for this compound, a library of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) would be selected based on the structural motifs of the ligand. The 3D structure of the compound would be docked into the active site of each receptor. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. Lower binding energy scores typically indicate a more favorable and stable interaction.

The results of these simulations would identify which receptors are most likely to bind to the compound. For instance, docking studies on similar aminopyridine derivatives have been used to identify potential interactions with targets like beta-catenin or various bacterial proteins. nih.govmdpi.com The output would pinpoint key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand, guiding further analysis and experimental validation.

Table 1: Hypothetical Molecular Docking Results for this compound
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Kinase AXXXX-9.8ASP-168, LYS-45, TYR-99
Enzyme BYYYY-8.5GLU-210, ARG-150
Receptor CZZZZ-7.2PHE-34, TRP-88, LEU-112

Analysis of Non-Covalent Interactions

Following the identification of a putative binding pose via molecular docking, a more detailed analysis of the non-covalent interactions is performed. These interactions, while individually weak, collectively determine the stability and specificity of the ligand-receptor complex. Key interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

Computational tools, often integrated into docking software or specialized analysis programs, are used to visualize and quantify these interactions. For this compound, one would expect the aminopyridine moiety to be a primary site for hydrogen bonding. The nitrogen on the pyridine ring and the amine group can act as hydrogen bond acceptors and donors, respectively. The methylpiperidinyl group, being largely aliphatic, would likely engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the receptor.

Studies on related aminopyridine compounds frequently highlight the importance of N-H···N or N-H···O hydrogen bonds in stabilizing crystal structures and ligand-receptor complexes. nih.gov Density Functional Theory (DFT) is another powerful method used to calculate the electron density distribution and electrostatic potential of the molecule, revealing regions that are electron-rich (prone to electrophilic attack or hydrogen bonding as an acceptor) or electron-poor. researchgate.net

Table 2: Example Analysis of Non-Covalent Interactions for Ligand-Kinase A Complex
Interaction TypeLigand MoietyReceptor ResidueDistance (Å)
Hydrogen Bond (Donor)Pyridin-3-amine (NH₂)ASP-168 (O)2.9
Hydrogen Bond (Acceptor)Pyridine (N)LYS-45 (NH₃⁺)3.1
Hydrophobic (Alkyl)Methylpiperidine RingLEU-24, VAL-50N/A
Pi-CationPyridine RingLYS-454.5

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics (In Vitro Research Context)

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-receptor complex and surrounding solvent over time (typically nanoseconds to microseconds), providing insights into the stability and conformational changes of the complex under simulated physiological conditions.

For this compound complexed with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation would reveal how the ligand and protein adjust to each other. Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Binding Free Energy Calculations (e.g., MM/PBSA): Provides a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation.

Such simulations on related systems have been used to validate the stability of inhibitor-protease complexes and understand how specific interactions are maintained over time. researchgate.netresearchgate.net

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

The practical value of a novel compound is contingent upon its synthetic accessibility. Modern computational chemistry leverages machine learning and rule-based systems to predict how easily a molecule can be synthesized.

Synthetic Accessibility (SA) Score: Algorithms analyze a molecule's structure and assign a score based on its complexity, the presence of common fragments, and stereochemical intricacy. A lower score generally indicates that the molecule is easier to synthesize from commercially available starting materials.

Table 3: Hypothetical Retrosynthesis Prediction for this compound
Retrosynthetic DisconnectionPrecursorsProposed Reaction TypeConfidence Score
Pyridine C-N Bond6-Halopyridin-3-amine + 1-Methylpiperidine-4-oneBuchwald-Hartwig Amination0.92
Pyridine C-N Bond6-Halopyridin-3-amine + 1-Methylpiperidine-4-amineNucleophilic Aromatic Substitution0.85
Piperidine C-N Bond6-(Piperidin-4-yl)pyridin-3-amine + Methyl IodideN-Alkylation0.95

Therefore, it is not possible to provide the requested article with the specified detailed outline and data tables, as the foundational research findings for this compound are not available in the searched resources.

Mechanistic Research and Molecular Interaction Profiling in Vitro Studies

Cellular Pathway Modulation Studies (Using In Vitro Cell Models)

Analysis of Downstream Signaling Events in Cell Culture

No studies detailing the effects of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine on intracellular signaling pathways in cell culture models have been identified.

Investigation of Protein-Protein Interaction Perturbations

There is no available research on whether this compound can modulate protein-protein interactions.

Phenotypic Screening in Research Cell Lines for Novel Biological Probes

No data from phenotypic screening assays utilizing this compound as a biological probe in research cell lines are present in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Systematic Structural Variation

The systematic structural variation of the 6-(1-methylpiperidin-4-yl)pyridin-3-amine core is guided by established medicinal chemistry principles. The primary objective is to comprehensively map the chemical space around the lead compound to identify key structural features that govern its biological activity and properties. This is typically achieved by dissecting the molecule into its constituent fragments—the pyridine (B92270) ring, the piperidine (B6355638) ring, and the amine substituent—and systematically modifying each part.

Key design principles include:

Analoging: Introduction of a variety of substituents at different positions on the pyridine and piperidine rings to probe for favorable interactions with the target protein. This includes varying electronic properties (electron-donating and electron-withdrawing groups), steric bulk, and lipophilicity.

Homologation: Altering the length of alkyl chains, for instance, by replacing the N-methyl group on the piperidine with larger alkyl groups (ethyl, propyl, etc.), to assess the impact of size and lipophilicity in that region.

Conformational Constraint: Introducing rigid elements or ring systems to lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty upon binding.

Isosteric and Bioisosteric Replacement: Replacing functional groups or entire ring systems with others that have similar steric and electronic properties to improve metabolic stability, solubility, or other pharmacokinetic parameters without compromising biological activity.

These systematic variations allow for the construction of a detailed SAR landscape, providing insights into the molecular determinants of activity.

Correlation of Structural Features with In Vitro Molecular Interactions

The following subsections detail the hypothetical impact of specific structural modifications on the in vitro molecular interactions of this compound analogs, based on general principles observed in related chemical series.

Substituents on the pyridine ring can significantly influence binding affinity by engaging in various interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The electronic nature of the pyridine ring itself can also play a role in π-stacking or cation-π interactions. nih.gov

A systematic exploration of substituents at the C2, C4, and C5 positions of the pyridine ring would be necessary to delineate their roles. For instance, introducing small, electron-withdrawing groups might enhance interactions with electron-rich pockets in the binding site, while bulky hydrophobic groups could occupy lipophilic pockets.

Illustrative Data Table: Impact of Pyridine Substituents

Compound IDR¹ (C2-position)R² (C4-position)R³ (C5-position)In Vitro Activity (IC₅₀, nM) - Hypothetical
1aHHH100
1bFHH75
1cHClH120
1dHHOMe50
1eHMeH150

This table is for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

N-Substitution: The N-methyl group is crucial. Replacing it with hydrogen (N-H) could introduce a hydrogen bond donor and alter basicity, which may be beneficial or detrimental depending on the target. Larger alkyl groups (ethyl, propyl) can probe for additional hydrophobic interactions. Studies on related piperidine derivatives have shown that even small changes to the N-substituent can significantly impact affinity for certain receptors. nih.gov

Ring Conformation and Substitution: The piperidine ring exists in a chair conformation. Substituents on the ring can adopt either axial or equatorial positions, leading to different spatial orientations and potential interactions. Introducing substituents on the piperidine ring can influence its conformational preference and introduce new interaction points.

Illustrative Data Table: Role of Piperidine N-Substitutions

Compound IDN-SubstituentIn Vitro Activity (IC₅₀, nM) - Hypothetical
2a-CH₃100
2b-H250
2c-CH₂CH₃125
2d-CH(CH₃)₂300
2e-CH₂Ph80

This table is for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

The 3-amino group on the pyridine ring is a key functional group, likely involved in crucial hydrogen bonding interactions with the target protein. Modifications to this group can have a profound impact on binding affinity.

Alkylation: Mono- or di-alkylation of the amine would remove its hydrogen bond donating capacity and increase steric bulk, which is often detrimental to activity if the primary amine is involved in a critical hydrogen bond.

Acylation: Conversion to an amide would alter the electronic properties and introduce a hydrogen bond acceptor (the carbonyl oxygen), which could be explored for new interactions.

Replacement with other functional groups: Replacing the amine with a hydroxyl or thiol group would change the nature of the hydrogen bonding and could provide insights into the electronic requirements of the binding pocket.

Illustrative Data Table: Influence of Amine Modifications

Compound IDC3-SubstituentIn Vitro Activity (IC₅₀, nM) - Hypothetical
3a-NH₂100
3b-NHCH₃500
3c-N(CH₃)₂>1000
3d-NHC(O)CH₃800
3e-OH1500

This table is for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, a QSAR model could be developed once a sufficiently large and diverse dataset of analogs with corresponding in vitro activity data is available.

The development of a robust QSAR model would involve:

Data Collection: Assembling a dataset of structurally related analogs with accurately measured in vitro activity (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated that represent its physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs and for gaining a deeper understanding of the key structural features driving activity. nih.govmdpi.com

Exploration of Scaffold Hopping and Bioisosteric Replacements for Research Tools

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery to identify novel chemical series with improved properties or to circumvent intellectual property limitations. nih.gov

Scaffold Hopping: This involves replacing the core 6-(piperidin-4-yl)pyridin-3-amine scaffold with a structurally different core that maintains a similar spatial arrangement of the key interacting functional groups. For example, the pyridine ring could be replaced with other heteroaromatic rings like pyrimidine, pyrazine, or even non-aromatic bicyclic systems that can project the amine and piperidine substituents in a similar vector.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties.

The pyridine ring could be replaced by a benzonitrile, which can mimic the hydrogen-bond accepting properties of the pyridine nitrogen. nih.gov

The 3-amino group could be part of a different heterocyclic ring that presents a hydrogen bond donor in a similar location.

The piperidine ring could be replaced by other saturated heterocycles like piperazine (B1678402) or morpholine (B109124) to modulate basicity and polarity.

These strategies can lead to the discovery of new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles, thereby expanding the repertoire of research tools available for studying the biological target of interest.

Understanding Conformational Preferences and Their Link to Molecular Function

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets and consequently its molecular function. For the compound this compound, a comprehensive understanding of its conformational preferences is crucial for elucidating its structure-activity relationship (SAR) and structure-property relationship (SPR). While direct crystallographic or detailed computational studies on this specific molecule are not extensively available in the public domain, a robust analysis can be constructed by examining its constituent fragments and related analogs.

Conformation of the Piperidine Ring and N-Methyl Group:

The piperidine ring, a saturated heterocycle, predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. For 1-methylpiperidine (B42303) derivatives, extensive research has shown that the N-methyl group has a strong preference for the equatorial position. This preference is attributed to the avoidance of unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. The equatorial orientation of the methyl group is the lower energy and thus the more populated conformation.

The pyridin-3-amine group, being a larger substituent at the 4-position of the piperidine ring, will also have a significant preference for the equatorial position to minimize steric hindrance. An axial orientation would lead to significant steric clashes with the axial hydrogens at the C2 and C6 positions of the piperidine ring. Therefore, the most stable conformation of the this compound molecule is expected to feature the piperidine ring in a chair conformation with both the N-methyl group and the pyridin-3-amine substituent in equatorial positions.

Illustrative Conformational Data:

While specific experimental data for this compound is not available, the following table provides typical bond lengths and angles for the constituent fragments, which would be used as starting parameters in a computational conformational analysis.

ParameterTypical Value
C-C (piperidine)1.52 - 1.54 Å
C-N (piperidine)1.46 - 1.48 Å
N-CH31.45 - 1.47 Å
C-C (pyridine)1.38 - 1.40 Å
C-N (pyridine)1.33 - 1.35 Å
C-NH21.36 - 1.38 Å
C-C (piperidine-pyridine)1.50 - 1.52 Å
C-N-C (piperidine)110 - 112°
C-C-C (piperidine)109 - 111°
C-C-N (pyridine)122 - 124°
C-C-C (pyridine)118 - 120°

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of a molecule. By providing an exact mass measurement of the parent ion, HRMS can confirm the molecular formula with high confidence. For 6-(1-Methylpiperidin-4-yl)pyridin-3-amine (Molecular Formula: C₁₂H₁₉N₃), the theoretical monoisotopic mass is 205.15790 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would verify this exact mass, distinguishing it from other compounds with the same nominal mass. mdpi.comresearchgate.net

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, usually generated via tandem mass spectrometry (MS/MS). The protonated molecule [M+H]⁺ of this compound is subjected to collision-induced dissociation (CID) or other activation methods, causing it to break apart at its weakest bonds. nih.gov The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of this compound is expected to occur primarily at the piperidine (B6355638) ring and the bond connecting the two ring systems. Key predicted fragmentation pathways include:

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) from the piperidine nitrogen.

Piperidine Ring Opening: Fragmentation of the piperidine ring, often initiated by cleavage alpha to the nitrogen atom, leading to a series of characteristic losses.

Inter-ring Cleavage: Scission of the C-C bond between the pyridine (B92270) and piperidine rings, generating ions corresponding to each of the heterocyclic systems.

Predicted m/zProposed Fragment Ion StructureDescription of Neutral Loss
206.1652[C₁₂H₁₉N₃+H]⁺Parent Ion (Protonated Molecule)
191.1417[M+H-CH₃]⁺Loss of a methyl group from the piperidine nitrogen
110.0866[C₅H₇N₂]⁺ fragmentIon corresponding to the aminopyridine moiety
97.1019[C₆H₁₂N]⁺ fragmentIon corresponding to the N-methylpiperidine moiety

This interactive table outlines the major fragments anticipated from the tandem mass spectrometry analysis of this compound.

HRMS also allows for the analysis of isotopic patterns. The relative abundance of isotopes, particularly ¹³C, ¹⁵N, and ²H, creates a unique isotopic signature for a given molecular formula. The theoretical isotopic distribution for C₁₂H₁₉N₃ can be calculated and compared against the experimental data. The primary peaks of interest are the monoisotopic peak (M) and the M+1 peak, which arises mainly from the natural abundance of ¹³C. The M+2 peak is typically of much lower intensity. Agreement between the observed and theoretical isotopic patterns provides further confirmation of the elemental composition.

IsotopologueMassTheoretical Abundance (%)
M205.15790100.00
M+1206.1612614.33
M+2207.164611.02

This table presents the predicted isotopic distribution for the molecular ion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (providing information about neighboring protons), and integration (representing the relative number of protons). The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic protons of the pyridine ring, the aliphatic protons of the piperidine ring, the N-methyl protons, and the amine protons. chemicalbook.comrsc.org

2D NMR: To unambiguously assign these signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another within the pyridine and piperidine rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the piperidine ring to the correct position on the pyridine ring. researchgate.net

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-H2~7.8-8.0~145-148
Pyridine-H4~6.8-7.0~120-123
Pyridine-H5~7.1-7.3~135-138
Piperidine-H4 (CH)~2.5-2.8~40-43
Piperidine-H2/H6 (CH₂)Axial: ~2.0-2.2, Equatorial: ~2.9-3.1~54-56
Piperidine-H3/H5 (CH₂)Axial: ~1.6-1.8, Equatorial: ~1.8-2.0~30-33
N-CH₃~2.2-2.4~45-47
NH₂~4.5-5.5 (broad)N/A

This interactive table provides representative predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and other experimental conditions.

The piperidine ring is not static; it exists predominantly in a chair conformation that undergoes rapid interconversion between two equivalent chair forms at room temperature. This "ring flipping" can be studied using dynamic NMR (DNMR), typically by recording spectra at different temperatures. cnpereading.comoptica.org

At room temperature, the axial and equatorial protons on the piperidine ring often interconvert rapidly on the NMR timescale, leading to averaged signals. As the temperature is lowered, this interconversion slows down. At a certain point, the rate of exchange becomes slow enough that distinct signals for the axial and equatorial protons can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this temperature and the separation of the signals at low temperature, the activation energy (ΔG‡) for the chair-chair interconversion can be calculated, providing valuable insight into the conformational flexibility of the molecule. beilstein-journals.org Similar DNMR studies can also investigate potentially hindered rotation around the single bond connecting the pyridine and piperidine rings. sharif.eduresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is essential for both determining the purity of a synthesized compound and for its isolation from reaction mixtures.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of research compounds. mdpi.com The technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. Because this compound is a basic compound, an acidic modifier (such as formic acid or trifluoroacetic acid) is typically added to the mobile phase. This ensures that the amine groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm). mdpi.com

Isolation: For the purification of this compound on a laboratory scale, column chromatography is frequently used. This can be performed using silica (B1680970) gel with a solvent system of increasing polarity (e.g., a gradient of methanol (B129727) in dichloromethane) or by using preparative HPLC, which operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle greater quantities of material. mdpi.com

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) + 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
MethodGradient elution (e.g., 5% to 95% B over 10 minutes)

This table summarizes a typical set of conditions for the purity analysis of this compound by RP-HPLC.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is essential for its analysis in various matrices. Given the compound's structure, which includes a basic aminopyridine moiety and a tertiary amine in the methylpiperidine group, reversed-phase HPLC is the most suitable approach. wikipedia.orgphenomenex.comjordilabs.com

Method development would typically involve optimizing several key parameters to achieve adequate retention, resolution, and peak shape.

Column Selection: A C18 column is a common starting point for reversed-phase chromatography due to its wide applicability. phenomenex.com However, the polar and basic nature of the analyte can lead to poor retention and peak tailing on traditional C18 phases. sielc.comfishersci.com Therefore, polar-embedded or polar-endcapped C18 columns, or alternative stationary phases like porous graphitic carbon, may offer better performance. fishersci.com Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be effective for retaining and separating polar, ionizable compounds. sielc.comhelixchrom.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. wikipedia.org The pH of the aqueous component is a critical parameter. For a basic compound like this compound, using a mobile phase with a pH around 7 or slightly above can suppress the ionization of the amine groups, leading to better retention and peak shape. sielc.com Buffers such as phosphate (B84403) or formate (B1220265) are commonly used to control the pH. helixchrom.com The use of ion-pairing reagents is another strategy, although this can complicate detection by mass spectrometry. helixchrom.comhelixchrom.com

Detection: UV detection is a standard method for chromophoric compounds like this one, with the detection wavelength set to an absorbance maximum of the pyridine ring, likely around 275-280 nm. helixchrom.com For greater sensitivity and specificity, particularly for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is the preferred technique.

A hypothetical optimized HPLC method for this compound might look like the following:

ParameterCondition
ColumnPolar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature35 °C
DetectionUV at 278 nm
Injection Volume5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC-MS is challenging. nih.gov Therefore, derivatization is necessary to convert the polar amine groups into less polar, more volatile functional groups. nih.govresearchgate.net

Common derivatization strategies for amines include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the primary amine with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable, volatile fluoroacyl derivatives. jfda-online.com

Alkylation: Alkyl chloroformates can react with the amine to form carbamate (B1207046) derivatives. nih.gov

The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the derivative, and the desired mass spectral fragmentation pattern. researchgate.net Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte.

A potential GC-MS method for a silylated derivative could be as follows:

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramInitial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line290 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range50-550 m/z

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound is not publicly available, this technique would be indispensable for determining its three-dimensional structure in the solid state, provided a suitable single crystal can be grown. researchgate.netmdpi.comnih.gov X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice. nih.govresearchgate.net

For this compound, key structural features of interest would include:

The conformation of the piperidine ring (typically a chair conformation). nih.gov

The relative orientation of the piperidine and pyridine rings. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the aminopyridine moiety, which dictate the crystal packing. researchgate.net

The structural data obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and for computational modeling studies.

Circular Dichroism Spectroscopy for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit a signal in Circular Dichroism (CD) spectroscopy. smoldyn.orgyoutube.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. smoldyn.orgacs.orgnih.gov

If a chiral center were introduced into the molecule, for example, through substitution on the piperidine ring to create a chiral derivative, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to that of a reference standard or to theoretical calculations, the absolute configuration (R or S) of the chiral center could be assigned. utexas.edu

Assess Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. nih.gov Calibration curves can be constructed to quantify the ee of unknown samples. acs.orgnih.gov

Study Conformation: The shape and sign of the CD spectrum are sensitive to the conformation of the molecule in solution. sci-hub.se

Applications As a Research Reagent and Chemical Tool

Utility in Biochemical Assay Development and Optimization

The development and optimization of robust biochemical assays are fundamental to drug discovery and basic biological research. Small molecules play a crucial role in this process, serving as probes, controls, and tools for assay validation. The aminopyridine core of 6-(1-methylpiperidin-4-yl)pyridin-3-amine is a common feature in compounds used to develop and refine biochemical assays, particularly for enzyme targets.

Derivatives of aminopyridine have been instrumental in the development of assays for various enzyme classes, most notably protein kinases. nih.govnih.gov These compounds can act as competitive inhibitors, binding to the ATP-binding site of kinases, and are used to establish assay parameters, such as sensitivity and specificity. For instance, in a high-throughput screening campaign, an aminopyridine-based compound can serve as a positive control to ensure the assay can reliably detect inhibitors of the target kinase.

Furthermore, aminopyridine derivatives have been utilized in assays to study cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov In these in vitro assays, compounds containing the aminopyridine moiety can be assessed for their potential to inhibit or induce specific CYP isoforms. nih.gov This information is vital for optimizing assays designed to predict drug-drug interactions.

The table below summarizes the potential utility of compounds like this compound in the development of various biochemical assays, based on the applications of structurally related aminopyridine derivatives.

Assay TypeRole of Aminopyridine DerivativeExample Enzyme/Target Class
Kinase Inhibition Assay Positive Control, Reference CompoundProtein Kinases (e.g., MPS1, Aurora kinases) nih.gov
Cytochrome P450 Inhibition Assay Test Compound, SubstrateCYP Isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) nih.gov
Binding Assays (e.g., TR-FRET, FP) Competitor LigandReceptors, Enzymes
Cell-Based Signaling Assays Modulator of Pathway ActivitySignaling Proteins

Application as a Chemical Probe for Target Validation in Research

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. nih.govucl.ac.uk Chemical probes, which are potent, selective, and cell-permeable small molecules, are indispensable tools for this purpose. rsc.org The aminopyridine scaffold is a privileged structure in the design of chemical probes for a variety of biological targets.

While this compound itself is a fragment-like molecule, it can serve as a starting point for the synthesis of more complex and potent chemical probes. For example, derivatives of 3-aminopyridine (B143674) have been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a key target in cancer immunotherapy. nih.gov These small molecule inhibitors can be used to probe the biological consequences of blocking this interaction in vitro and in cellular models, thus validating PD-L1 as a therapeutic target.

Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, which can be considered a bicyclic analogue of aminopyridine, is the core of numerous kinase inhibitors used as chemical probes. nih.gov These probes have been instrumental in validating the role of specific kinases in cancer and other diseases. The amenability of the aminopyridine core to chemical modification allows for the optimization of potency and selectivity, key characteristics of a high-quality chemical probe.

The following table illustrates the potential application of probes derived from a this compound scaffold for target validation.

Target ClassExample TargetPotential Research Application
Immune Checkpoints PD-L1Validating the role of PD-1/PD-L1 blockade in T-cell activation nih.gov
Protein Kinases c-MET, FLT3Investigating the downstream signaling effects of kinase inhibition nih.govresearchgate.net
Epigenetic Targets BromodomainsProbing the function of specific bromodomain-containing proteins in gene regulation
Ion Channels Voltage-gated potassium channelsStudying the role of specific ion channels in neuronal excitability rsc.org

Role in Elucidating Complex Biological Pathways In Vitro

Understanding the intricate network of biological pathways is essential for deciphering disease mechanisms and identifying new therapeutic strategies. Chemical probes with well-defined mechanisms of action are powerful tools for dissecting these complex signaling cascades in vitro. The aminopyridine scaffold has been incorporated into a multitude of inhibitors that are used to perturb and study various biological pathways.

For instance, kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine and other aminopyridine-related scaffolds have been widely used to elucidate the roles of specific kinases in signaling pathways such as the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways. nih.gov By selectively inhibiting a particular kinase with a small molecule probe, researchers can observe the downstream effects on protein phosphorylation and gene expression, thereby mapping the connections within the pathway. This "compound-target-signaling pathway" network provides a framework for understanding cellular communication.

The ability to synthesize a library of aminopyridine derivatives with varying selectivity profiles allows for a systematic dissection of signaling networks. For example, by comparing the effects of a highly selective inhibitor with a multi-targeting inhibitor, researchers can uncover crosstalk between different pathways.

The table below provides examples of how aminopyridine-based compounds can be used to study complex biological pathways in vitro.

Biological PathwayKey Protein Target(s)Research Question Addressed
PI3K/AKT/mTOR Pathway PI3K, AKT, mTORWhat is the role of this pathway in cell growth and proliferation?
JAK/STAT Pathway JAK kinases, STAT proteinsHow do extracellular signals regulate gene expression through this pathway?
MAPK/ERK Pathway RAF, MEK, ERKWhat is the contribution of this pathway to cellular responses to stress and growth factors?
Cancer Cell Signaling Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)How do cancer cells evade normal growth control mechanisms? mdpi.comacs.org

Potential as a Precursor for Advanced Chemical Biology Probes

The simple structure of this compound makes it an ideal starting point, or precursor, for the synthesis of more sophisticated chemical biology probes. These advanced probes often incorporate additional functionalities that enable new experimental approaches, such as target identification and visualization.

One important class of advanced probes is photoaffinity labels. These molecules contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. The aminopyridine core of this compound could be derivatized with a photoreactive group (e.g., a diazirine or benzophenone) to create a photoaffinity probe. Such a probe would be invaluable for identifying the direct binding partners of a particular class of aminopyridine-based inhibitors.

Another type of advanced probe is the affinity-based probe, which is used for target identification via "pull-down" experiments. nih.gov In this approach, the aminopyridine scaffold could be attached to a solid support (e.g., agarose (B213101) beads) or tagged with a high-affinity handle like biotin. When incubated with a cell lysate, the immobilized or tagged probe will selectively bind to its target protein(s), which can then be isolated and identified by mass spectrometry.

The following table outlines potential advanced chemical biology probes that could be synthesized from a this compound precursor.

Probe TypeFunctional Group to be IncorporatedResearch Application
Photoaffinity Label Diazirine, BenzophenoneCovalent labeling and identification of direct protein targets. princeton.edu
Affinity-Based Probe Biotin, Alkyne (for click chemistry)Target identification from complex biological mixtures (e.g., cell lysates). nih.gov
Fluorescent Probe Fluorophore (e.g., fluorescein, rhodamine)Visualization of target localization and dynamics in living cells. nih.gov
Degrader Probe (PROTAC) E3 Ligase BinderTargeted degradation of a specific protein of interest.

Use in the Synthesis of Labeled Analogs for Research Investigations

Labeled compounds, in which one or more atoms have been replaced with an isotope, are essential tools in various research fields, including pharmacology, drug metabolism, and in vivo imaging. The synthesis of labeled analogs of biologically active molecules allows for their detection and quantification in complex biological systems. The aminopyridine scaffold is amenable to the incorporation of various labels.

Radiolabeling: Isotopes such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) are positron emitters used in Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in vivo. Several aminopyridine derivatives have been successfully radiolabeled with ¹¹C and ¹⁸F for use as PET tracers. acs.orgsnmjournals.orgsnmjournals.orgnih.govbiorxiv.org For example, ¹¹C- and ¹⁸F-labeled 4-aminopyridine (B3432731) derivatives have been developed to image potassium channels in the brain, which is relevant for studying demyelinating diseases like multiple sclerosis. acs.orgnih.govbiorxiv.org The synthesis of a ¹¹C- or ¹⁸F-labeled version of this compound or a derivative could enable in vivo studies of its biodistribution and target engagement.

Stable Isotope Labeling: Deuterium (²H or D) is a stable isotope of hydrogen that is commonly used in metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis of deuterium-labeled analogs of small molecules can help to elucidate their metabolic pathways by tracking the fate of the labeled compound. princeton.edunih.govresearchgate.net A deuterated version of this compound could be synthesized to study its metabolism in vitro or in vivo.

Fluorescent Labeling: Attaching a fluorescent dye to a small molecule allows for its visualization in cells and tissues using fluorescence microscopy. The aminopyridine core itself can exhibit fluorescent properties, and derivatives can be designed to act as fluorescent probes. nih.govsciforum.netnih.govresearchgate.net For example, aminopyridine-based fluorescent probes have been used for the analysis of polysaccharides and for "click-and-probing" applications to label biomolecules. nih.govnih.gov A fluorescently labeled analog of this compound could be used to study its cellular uptake and subcellular localization.

The table below summarizes the types of labeled analogs that could be synthesized from this compound and their research applications.

Label TypeIsotope/TagResearch ApplicationExample
Radiolabeling (PET) ¹¹C, ¹⁸FIn vivo imaging of target distribution and occupancy.[¹¹C]3Me4AP for imaging potassium channels. acs.org
Stable Isotope Labeling ²H (Deuterium)Metabolic stability studies, internal standard for quantification.Deuterated fluphenazine (B1673473) for metabolic studies. nih.gov
Fluorescent Labeling FluorophoreCellular uptake and localization studies, high-content screening.2-aminopyridine for labeling dextran (B179266) sulfate. nih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Photoaffinity Probes Based on the Scaffold

A promising future direction for the 6-(1-methylpiperidin-4-yl)pyridin-3-amine scaffold lies in the design and synthesis of photoaffinity probes. These powerful tools are engineered to identify and characterize the biological targets of a molecule by forming a covalent bond upon photoactivation. The development of such probes based on this scaffold would enable the elucidation of its mechanism of action and the identification of novel protein-ligand interactions.

The design of these probes would involve the strategic incorporation of a photoreactive group, such as a diazirine or a benzophenone, onto the core structure. These moieties are chemically inert in the dark but form highly reactive species upon exposure to UV light, leading to covalent cross-linking with nearby interacting proteins. Additionally, a reporter tag, like a terminal alkyne or azide (B81097) for click chemistry, would be integrated to allow for the subsequent enrichment and identification of the labeled proteins using mass spectrometry-based proteomics. The primary amine of the pyridin-3-amine group or positions on the piperidine (B6355638) ring could serve as potential points for the attachment of these functionalities with appropriate linkers.

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Diazirine ~350-380 nmCarbeneSmall size, minimal structural perturbation.
Benzophenone ~350-360 nmTriplet KetoneHigher cross-linking efficiency, less reactive with water.
Aryl Azide ~260-400 nmNitreneVersatile, but can be prone to intramolecular rearrangements.

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screens for Novel Research Leads

The physicochemical properties of this compound make it an attractive candidate for inclusion in both Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening campaigns. These cutting-edge technologies are instrumental in the identification of novel starting points for drug discovery programs.

In the context of FBDD, the relatively low molecular weight and the presence of both hydrogen bond donors and acceptors in the this compound scaffold align well with the "Rule of Three" for fragment design. The three-dimensional nature of the piperidine ring is particularly advantageous for exploring complex binding pockets that are often challenging for flatter, more aromatic fragments to occupy. mdpi.comfrontiersin.org Libraries of fragments based on this scaffold could be synthesized to probe the chemical space around a biological target, with hits being identified through biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

For DEL technology, the primary amine on the pyridine (B92270) ring and the potential for functionalization of the piperidine ring make this compound an excellent building block for combinatorial library synthesis. mdpi.comgoogle.com In a typical DEL synthesis, the amine could be acylated or reductively aminated, with each synthetic step being recorded by the ligation of a unique DNA barcode. The resulting library, containing millions of distinct compounds, could then be screened against a protein target of interest to identify high-affinity binders. nih.gov

Development of Advanced Computational Models for Predicting In Vitro Interactions

Computational modeling will be a critical tool in unlocking the full potential of the this compound scaffold. The development of advanced in silico models can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. These models can predict how modifications to the core structure will affect its binding to potential biological targets.

Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics simulations, can be employed if the three-dimensional structure of a target protein is known. These methods can predict the binding mode and affinity of derivatives of this compound, providing insights into key interactions that can be optimized. Ligand-based drug design (LBDD) methods, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be utilized when a set of molecules with known activities is available but the target structure is unknown. Deep learning and artificial intelligence are also emerging as powerful tools for predicting protein-ligand interactions and can be trained on large datasets to identify novel binders based on this scaffold.

Computational MethodApplicationInformation Yielded
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target.Binding pose, scoring function to estimate affinity.
Molecular Dynamics Simulates the movement of atoms and molecules over time.Stability of ligand-protein complex, conformational changes.
QSAR Relates chemical structure to biological activity for a series of compounds.Predictive models for activity, identification of key structural features.
Pharmacophore Modeling Defines the essential 3D arrangement of features for biological activity.Template for virtual screening, scaffold hopping.

Exploration of Novel Synthetic Methodologies for Diversification of the Core Structure

To fully explore the therapeutic potential of the this compound scaffold, the development of novel and efficient synthetic methodologies for its diversification is essential. While the core structure is accessible, creating a diverse library of analogs with modifications at various positions will be key to establishing robust structure-activity relationships (SAR).

Future synthetic efforts could focus on several key areas. Late-stage functionalization techniques, such as C-H activation, could allow for the direct introduction of new functional groups onto the pyridine ring, avoiding lengthy de novo syntheses. The primary amine of the pyridin-3-amine moiety serves as a versatile handle for a wide range of transformations, including acylation, sulfonylation, and reductive amination, to introduce a variety of substituents. Furthermore, the piperidine ring offers opportunities for diversification through N-dealkylation followed by re-functionalization with different alkyl or aryl groups. The development of stereoselective syntheses to access different stereoisomers of substituted piperidine analogs will also be crucial for understanding the impact of stereochemistry on biological activity.

Expansion of its Utility in Chemical Biology as a Versatile Research Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can be developed into a versatile tool for chemical biology research. Its modular nature allows for the incorporation of various functional groups, making it an ideal starting point for the creation of chemical probes to investigate biological processes.

Derivatives of this scaffold could be designed as fluorescent probes by attaching a fluorophore to the core structure. Such probes could be used to visualize the localization of their biological targets within cells and tissues. Additionally, the scaffold could be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins. By linking a derivative of this compound that binds to a protein of interest to an E3 ligase-recruiting moiety, a PROTAC could be created to selectively remove that protein from the cell, providing a powerful method for target validation and therapeutic intervention. The aminopyridine moiety itself can serve as a useful scaffold for developing fluorescent probes, as some aminopyridines exhibit intrinsic fluorescence that can be modulated upon binding to a target. nih.gov

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